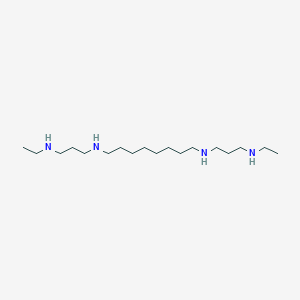
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine, commonly known as 'Jeffamine ED-2003', is a chemical compound used in various scientific research applications. It is a member of the Jeffamine family of polyetheramines, which are widely used in the fields of polymer chemistry, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine is not fully understood. However, it is believed to crosslink with other molecules through its amine groups, forming stable covalent bonds. This crosslinking ability makes it useful in various applications where the formation of stable bonds is required.
Efectos Bioquímicos Y Fisiológicos
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and non-irritating to the skin and eyes. It has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine is its ability to crosslink with other molecules, forming stable covalent bonds. This makes it useful in various applications where the formation of stable bonds is required. However, its use is limited by its high cost and the limited availability of high-purity samples.
Direcciones Futuras
There are several future directions for the research and development of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine. One potential area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the modification of the compound to enhance its properties, such as its crosslinking ability or its solubility in different solvents. Finally, there is a need for more extensive studies on the biochemical and physiological effects of the compound to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine involves the reaction of 1,8-octanediamine with 3-chloropropylamine in the presence of a solvent such as toluene or xylene. The resulting product is then treated with ethylenediamine to produce the final compound. This method yields a high-purity product with excellent reproducibility.
Aplicaciones Científicas De Investigación
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine has a wide range of scientific research applications. It is commonly used as a crosslinking agent in the synthesis of polyurethane foams, coatings, and adhesives. It is also used as a curing agent in epoxy resins and as a modifier in polymeric materials. In biochemistry, it is used as a reagent for the modification of proteins and nucleic acids.
Propiedades
Número CAS |
122560-21-8 |
|---|---|
Nombre del producto |
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine |
Fórmula molecular |
C18H42N4 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
N,N'-bis[3-(ethylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C18H42N4/c1-3-19-15-11-17-21-13-9-7-5-6-8-10-14-22-18-12-16-20-4-2/h19-22H,3-18H2,1-2H3 |
Clave InChI |
GFBIZPHYEIUDRZ-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCCCCCCNCCCNCC |
SMILES canónico |
CCNCCCNCCCCCCCCNCCCNCC |
Otros números CAS |
122560-21-8 |
Sinónimos |
BEPO-3 N,N'-bis(3-(ethylamino)propyl)-1,8-octanediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



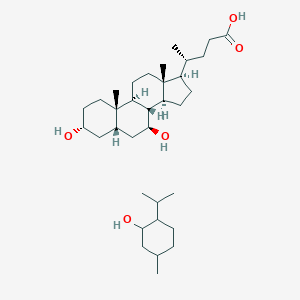
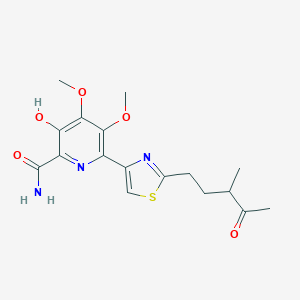
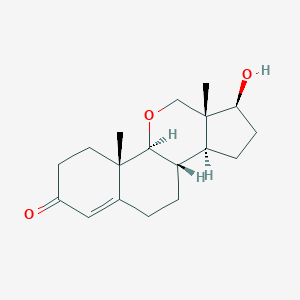
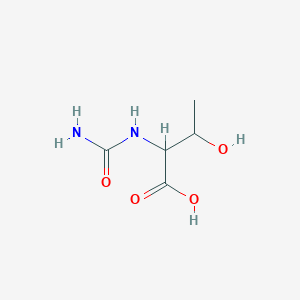
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
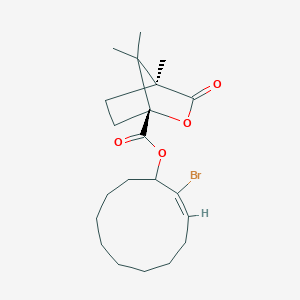
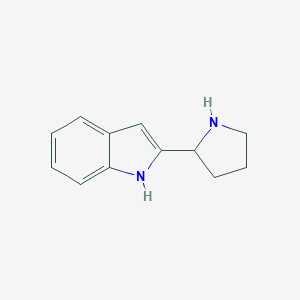
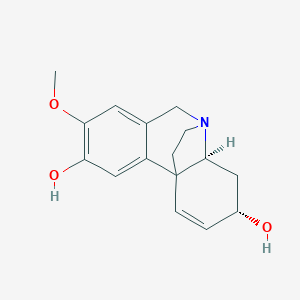
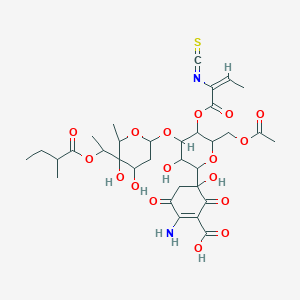
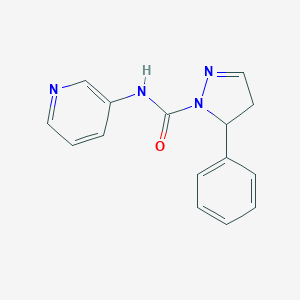
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
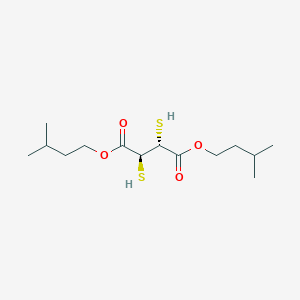
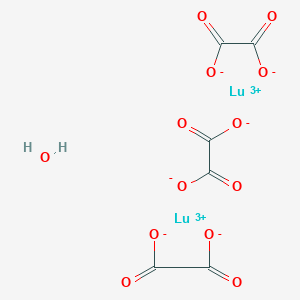
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)